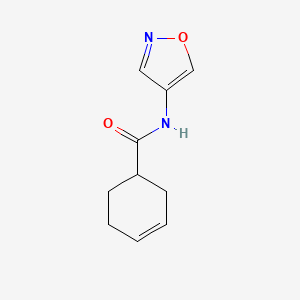

N-(isoxazol-4-yl)cyclohex-3-ènecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

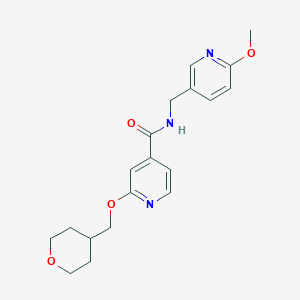

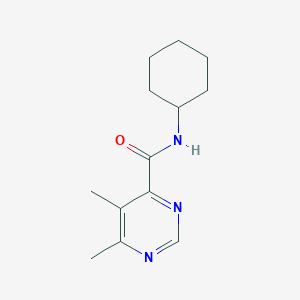

N-(isoxazol-4-yl)cyclohex-3-enecarboxamide is a useful research compound. Its molecular formula is C10H12N2O2 and its molecular weight is 192.218. The purity is usually 95%.

BenchChem offers high-quality N-(isoxazol-4-yl)cyclohex-3-enecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(isoxazol-4-yl)cyclohex-3-enecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Découverte de médicaments et chimie médicinale

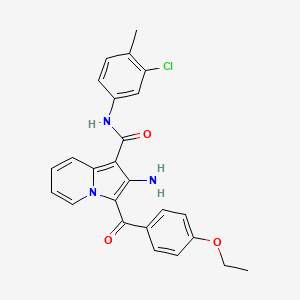

Les dérivés de l'isoxazole jouent un rôle crucial dans la découverte de médicaments en raison de leurs diverses activités biologiques. Les chercheurs ont exploré la N-(isoxazol-4-yl)cyclohex-3-ènecarboxamide et ses analogues pour des applications thérapeutiques potentielles. Celles-ci comprennent :

- Inhibition des HDAC (histone désacétylases) : certains dérivés de l'isoxazole présentent une activité inhibitrice des HDAC, ce qui peut moduler l'expression des gènes et avoir un impact sur la croissance des cellules cancéreuses .

Agents antifongiques

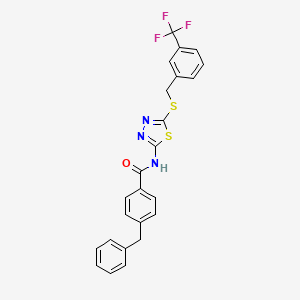

Les chercheurs ont synthétisé divers dérivés de l'isoxazole et évalué leurs propriétés antifongiques. Par exemple, les 2-(5-méthyl-3-(4-chloro/trifluorométhylphényl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles ont été testés contre des agents pathogènes fongiques tels que Botrytis cinerea et Rhizoctonia cerealis .

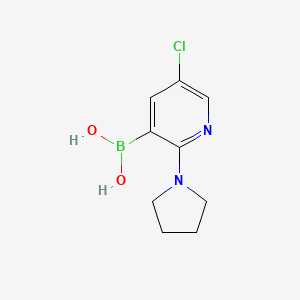

Chimie de coordination et synthèse sans métal

Traditionnellement, les réactions catalysées par les métaux ont été utilisées pour la synthèse de l'isoxazole. Cependant, en raison des inconvénients associés aux catalyseurs métalliques (tels que la toxicité et la production de déchets), l'intérêt s'est déplacé vers des voies de synthèse sans métal. Ces méthodes alternatives offrent des stratégies écologiques pour accéder aux isoxazoles .

Mécanisme D'action

Target of Action

N-(isoxazol-4-yl)cyclohex-3-enecarboxamide is a derivative of isoxazole, a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they interact with various biological targets . .

Mode of Action

Isoxazole derivatives have been reported to interact with their targets through various mechanisms, such as inhibition or activation of enzymes, modulation of ion channels, and interaction with receptors . The exact mode of action of N-(isoxazol-4-yl)cyclohex-3-enecarboxamide would depend on its specific targets and the nature of its interaction with these targets.

Biochemical Pathways

Isoxazole derivatives have been found to affect various biochemical pathways, including those involved in inflammation, cancer, microbial infections, and neurological disorders . The specific pathways affected by N-(isoxazol-4-yl)cyclohex-3-enecarboxamide would depend on its specific targets and the nature of its interaction with these targets.

Pharmacokinetics

Isoxazole derivatives have been found to possess good oral bioavailability and favorable pharmacokinetic profiles, making them promising candidates for drug development

Result of Action

Isoxazole derivatives have been found to exert various biological effects, such as anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects . The specific effects of N-(isoxazol-4-yl)cyclohex-3-enecarboxamide would depend on its specific targets and the nature of its interaction with these targets.

Action Environment

The action of N-(isoxazol-4-yl)cyclohex-3-enecarboxamide can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For instance, the activity of isoxazole derivatives can be affected by the pH of the environment, as changes in pH can alter the ionization state of the compound and thereby influence its interaction with its targets

Orientations Futures

Isoxazoles, including N-(isoxazol-4-yl)cyclohex-3-enecarboxamide, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research may focus on developing new synthetic routes and exploring their potential applications in various fields .

Propriétés

IUPAC Name |

N-(1,2-oxazol-4-yl)cyclohex-3-ene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c13-10(8-4-2-1-3-5-8)12-9-6-11-14-7-9/h1-2,6-8H,3-5H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWTJBLUEEPNUAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)NC2=CON=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(2,4-Difluorophenyl)ethyl]piperazine](/img/structure/B2492077.png)

![3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(naphthalen-1-yl)propanamide](/img/structure/B2492080.png)

![4-[(2-chloro-5-methylphenoxy)methyl]-3-(2,6-difluorophenyl)-1,3-thiazole-2(3H)-thione](/img/structure/B2492081.png)

![2-Methyl-6-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-3-yl)methoxy]pyridine](/img/structure/B2492082.png)

![(2S)-2-[[(1S)-1-carboxy-2-[3-[(3,5-dichlorophenyl)methyl]imidazol-4-yl]ethyl]amino]-4-methylpentanoic acid;dihydrochloride](/img/structure/B2492086.png)

![2-{[(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2492092.png)